Cas no 160738-57-8 (Gatifloxacin)
Gatifloxacin Chemical and Physical Properties
Names and Identifiers
-
- 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl-piperazin-1-yl)- 4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
- hydrochloride
- gatifloxacin hydrochloride
- GATIFLOXACIN LACTATE
- Gatifloxacin acid ester
- Gatifloxacin base
- 4-dihydroquinoline-3-carboxylic acid
- GatifloxacineHCL
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-3-quinolinecarboxylicac
- 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid hydrochloride
- Gatifloxacin
- Gatifloxacin hydrochloriden
- Tequin
- Zymar
- Gatiflo
- Gatifloxacine
- Gatispan
- Gatiquin
- Zymaxid
- Gatilox
- Gaity
- AM 1155
- CG 5501
- Gatifloxacin [USAN:INN]
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
- gatifloxacin anhydrous
- gatifloxacinum
- gatifloxacino
- 1-Cyclopropyl-1,4-dihydro-6-fluoro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
- 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo
- 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl-piperazin-1-yl)- 4-oxo-1,4-dihydro-quinoline-3-carboxylic acid hydrochloride
- Gatifloxacin hydrochloride [WHO-DD]
- Gatifloxacinacid
- UNII-C3J4S9UD4E
- AC-28923
- AM-1155 hydrochloride
- C71801
- Gatifloxacin Hydrochloride,(S)
- SCHEMBL3339392
- 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-, monohydrochloride
- 1-cyclopropyl-6-fluoro-8-methoxy-7-
- 121577-32-0
- 160738-57-8
- HY-10581A
- DS-18916
- GATIFLOXACIN ACID
- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-, hydrochloride (1:1)
- dihydroquinoline-3-carboxylic acid hydrochloride
- Gatifloxacin (hydrochloride)
- AM-1155 (hydrochloride);BMS-206584 (hydrochloride);PD135432 (hydrochloride)
- GQYBNVXJQVIRGC-UHFFFAOYSA-N
- WEA57732
- MFCD09838901
- C3J4S9UD4E
- Gatifloxacin HCl
- AM-1155 hydrochloride;CG5501 hydrochloride;BMS-206584 hydrochloride;PD135432 hydrochloride
- (3-methylpiperazin-1-yl)-4-oxo-1,4-
- AKOS015895313
- CS-1842
- s5964
- 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride
- gatifloxacinhydrochloride
-
- Inchi: 1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)
- InChI Key: CFPJUGZAXVMNBA-UHFFFAOYSA-N
- SMILES: FC1C([H])=C2C(C(C(=O)O[H])=C([H])N(C2=C(C=1N1C([H])([H])C([H])([H])N([H])C([H])(C([H])([H])[H])C1([H])[H])OC([H])([H])[H])C1([H])C([H])([H])C1([H])[H])=O
Computed Properties
- Exact Mass: 465.19100
- Monoisotopic Mass: 375.159
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 653
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 82.1
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.386
- Melting Point: 162 C
- Boiling Point: No data available
- Flash Point: No data available
- Refractive Index: 1.616
- PSA: 141.33000
- LogP: 1.82600
- Vapor Pressure: No data available
Gatifloxacin Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-27-36/37/39
-
Hazardous Material Identification:
- Storage Condition:Store at 4 ° C, -4 ° C is better
Gatifloxacin Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Gatifloxacin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G857951-100g |
Gatifloxacin Hydrochloride |
160738-57-8 | 98% | 100g |
¥958.00 | 2022-01-11 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X59825-100g |
Gatifloxacin Hydrochloride |
160738-57-8 | 98% | 100g |
¥768.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X59825-25g |
Gatifloxacin Hydrochloride |
160738-57-8 | 98% | 25g |
¥288.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X59825-5g |
Gatifloxacin Hydrochloride |
160738-57-8 | 98% | 5g |
¥98.0 | 2023-09-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G857951-5g |
Gatifloxacin Hydrochloride |
160738-57-8 | 98% | 5g |
¥116.00 | 2022-01-11 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G857951-25g |
Gatifloxacin Hydrochloride |
160738-57-8 | 98% | 25g |
¥356.00 | 2022-01-11 | |
| Biosynth | KGA73857-10 g |
Gatifloxacin hydrochloride |
160738-57-8 | 10g |
$132.90 | 2023-01-04 | ||
| Biosynth | KGA73857-25 g |
Gatifloxacin hydrochloride |
160738-57-8 | 25g |
$249.25 | 2023-01-04 | ||
| Biosynth | KGA73857-50 g |
Gatifloxacin hydrochloride |
160738-57-8 | 50g |
$399.00 | 2023-01-04 | ||
| Biosynth | KGA73857-100 g |
Gatifloxacin hydrochloride |
160738-57-8 | 100g |
$638.00 | 2023-01-04 |
Gatifloxacin Suppliers
Gatifloxacin Related Literature
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Lanteng Wang,Wei Xie,Wenyang Jiao,Chijian Zhang,Xiangmei Li,Zhenlin Xu,Xin-an Huang,Hongtao Lei,Xing Shen RSC Adv. 2021 11 39534
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Rúbia Adrieli Sversut,Marcos Serrou do Amaral,Adriano César de Moraes Baroni,Patrik Oening Rodrigues,Aline Marques Rosa,Mirella Carla Galana Gerlin,Anil Kumar Singh,Nájla Mohamad Kassab Anal. Methods 2014 6 2125
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Sybil Obuobi,Venkatesh Mayandi,Nurul Azlyn Mohd Nor,Benedict Jiasheng Lee,Rajamani Lakshminarayanan,Pui Lai Rachel Ee Nanoscale 2020 12 17411
-
Thu D. M. Pham,Zyta M. Ziora,Mark A. T. Blaskovich Med. Chem. Commun. 2019 10 1719
-
Xin Guo,Zhiqiang Wang,Lihua Zuo,Zhixu Zhou,Xingjie Guo,Tiemin Sun Analyst 2014 139 6511
Additional information on Gatifloxacin
Comprehensive Overview of Gatifloxacin (CAS No. 160738-57-8): Mechanism, Applications, and Modern Relevance
Gatifloxacin (CAS No. 160738-57-8) is a fourth-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. Its chemical name, 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, reflects its complex molecular structure. As a synthetic chemotherapeutic agent, Gatifloxacin has been extensively studied for its efficacy in treating respiratory, urinary, and ocular infections, making it a critical tool in antimicrobial therapy.
The mechanism of action of Gatifloxacin involves inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication and transcription. This dual-target approach minimizes resistance development, a growing concern in modern medicine. Recent studies highlight its potency against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa, addressing urgent global health challenges like antimicrobial resistance (AMR).
In ophthalmology, Gatifloxacin ophthalmic solutions (e.g., Zymar®) are widely prescribed for bacterial conjunctivitis due to their excellent corneal penetration. The rise in post-surgical infection prevention queries on search engines underscores its relevance in cataract surgery protocols. Patients frequently search for "Gatifloxacin eye drops side effects" or "how long does Gatifloxacin take to work," reflecting real-world concerns about treatment adherence and safety.
Pharmacokinetically, Gatifloxacin exhibits high oral bioavailability (>96%) and tissue distribution, with a half-life of 7–14 hours allowing once-daily dosing. This convenience factor is increasingly important in patient-centric care models. However, warnings about potential QT interval prolongation and dysglycemia in diabetic patients remain critical discussion points in medical forums, aligning with FDA alerts from 2006 that reshaped its systemic use.
Emerging research explores Gatifloxacin nanoparticles for enhanced drug delivery, particularly in biofilm-associated infections—a hot topic in antimicrobial research. Analytical methods like HPLC quantification of Gatifloxacin in plasma are frequently searched by researchers, indicating strong academic interest. The compound's stability under various pH conditions also makes it a candidate for novel formulations, including thermosensitive in-situ gels for sustained release.
Environmental persistence of fluoroquinolones has sparked ecological concerns. Gatifloxacin degradation pathways and wastewater removal efficiency appear in recent environmental science literature, responding to public interest in pharmaceutical pollution. Regulatory agencies now emphasize proper disposal methods, with "Gatifloxacin environmental impact" becoming a notable search term among eco-conscious practitioners.
From a market perspective, the Gatifloxacin API (Active Pharmaceutical Ingredient) industry continues evolving, with patent expirations driving generic competition. Quality control specifications for Gatifloxacin mesylate (a common salt form) are rigorously enforced by pharmacopeias, ensuring batch-to-batch consistency. Manufacturers increasingly address queries about "Gatifloxacin synthesis route" and "impurity profiling" to meet regulatory submissions.
Comparative clinical studies between Gatifloxacin and newer fluoroquinolones like Moxifloxacin remain active, particularly regarding spectrum width and safety profiles. Patient forums often discuss "Gatifloxacin vs Levofloxacin for pneumonia," demonstrating ongoing therapeutic decision-making needs. Such comparisons are crucial as treatment guidelines evolve with resistance patterns.
In analytical chemistry, method development for Gatifloxacin assay validation follows ICH Q2(R1) guidelines, with UV-spectrophotometric and LC-MS/MS techniques dominating recent publications. Researchers frequently search for "Gatifloxacin calibration curve" parameters, reflecting laboratory workflow needs. The compound's distinct fluorescence properties also enable sensitive detection in biological matrices.
Future directions include investigating Gatifloxacin repurposing for nontraditional indications, such as its reported antimalarial activity against Plasmodium falciparum. Such innovative applications could revitalize interest in this well-characterized molecule, especially in resource-limited settings where cost-effective therapies are paramount.
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